molecular formula C19H23N3O5 B10826733 (S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate CAS No. 444667-96-3

(S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate

Cat. No.: B10826733
CAS No.: 444667-96-3
M. Wt: 373.4 g/mol
InChI Key: BGGBDKDNDXWHQP-SFHVURJKSA-N
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Description

(S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a phenyl dimethylcarbamate group and a nitrophenoxypropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of phenol to produce 4-nitrophenol.

    Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxypropyl intermediate.

    Amidation: The conversion of the intermediate to this compound through a series of amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl dimethylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate: The enantiomer of the compound with similar properties but different stereochemistry.

    4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl methylcarbamate: A related compound with a slightly different carbamate group.

Uniqueness

(S)-4-(1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl dimethylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

444667-96-3

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H23N3O5/c1-20-18(12-13-26-16-10-6-15(7-11-16)22(24)25)14-4-8-17(9-5-14)27-19(23)21(2)3/h4-11,18,20H,12-13H2,1-3H3/t18-/m0/s1

InChI Key

BGGBDKDNDXWHQP-SFHVURJKSA-N

Isomeric SMILES

CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C

Canonical SMILES

CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C

Origin of Product

United States

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